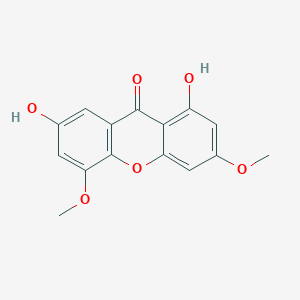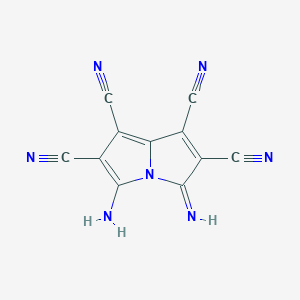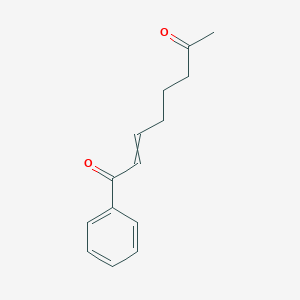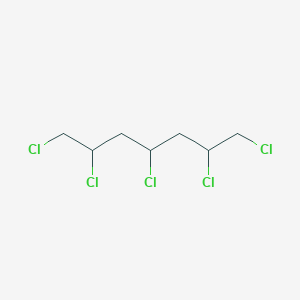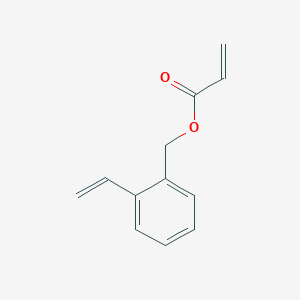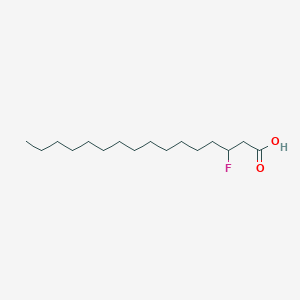
Tetratriacontamethylhexadecasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetratriacontamethylhexadecasilane is a chemical compound with the molecular formula C34H102Si16. It belongs to the class of organosilicon compounds, which are characterized by silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes multiple silicon atoms, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontamethylhexadecasilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the desired product is obtained. For example, the reaction might be carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
Tetratriacontamethylhexadecasilane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to remove oxygen or add hydrogen to the compound.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and similar reducing agents in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols or siloxanes, while substitution could produce various organosilicon derivatives.
科学的研究の応用
Tetratriacontamethylhexadecasilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of tetratriacontamethylhexadecasilane involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or proteins, altering their function or stability. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or material science.
類似化合物との比較
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with four silicon atoms.
Polydimethylsiloxane: A polymeric organosilicon compound with repeating silicon-oxygen units.
Uniqueness
Tetratriacontamethylhexadecasilane is unique due to its high silicon content and complex structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and unique electronic properties.
特性
CAS番号 |
132316-94-0 |
|---|---|
分子式 |
C34H102Si16 |
分子量 |
960.5 g/mol |
IUPAC名 |
[dimethyl(trimethylsilyl)silyl]-[[[[[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C34H102Si16/c1-35(2,3)37(7,8)39(11,12)41(15,16)43(19,20)45(23,24)47(27,28)49(31,32)50(33,34)48(29,30)46(25,26)44(21,22)42(17,18)40(13,14)38(9,10)36(4,5)6/h1-34H3 |
InChIキー |
ZPNIJLKWYKFZMI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


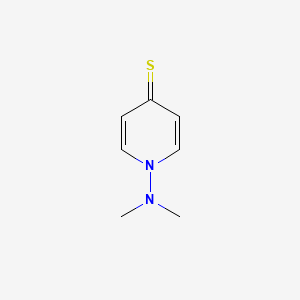
silane](/img/structure/B14277367.png)
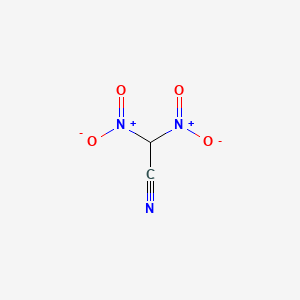

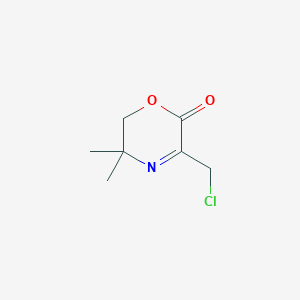
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
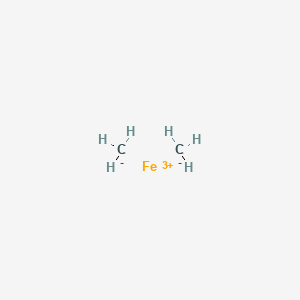
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
